Bienvenue dans la boutique en ligne BenchChem!

N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide

Ion channel pharmacology KCNQ2 antagonist Automated patch clamp

N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide (CAS 2034579-18-3) is a synthetic quinoxaline-6-carboxamide derivative featuring a 2,4'-bipyridinylmethyl substituent on the carboxamide nitrogen, with molecular formula C₂₀H₁₅N₅O and molecular weight 341.4 g/mol. It belongs to a class of heterocyclic compounds extensively explored for ion channel modulation and kinase inhibition.

Molecular Formula C20H15N5O
Molecular Weight 341.374
CAS No. 2034579-18-3
Cat. No. B2482215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide
CAS2034579-18-3
Molecular FormulaC20H15N5O
Molecular Weight341.374
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
InChIInChI=1S/C20H15N5O/c26-20(16-1-2-17-19(12-16)24-10-9-23-17)25-13-14-3-8-22-18(11-14)15-4-6-21-7-5-15/h1-12H,13H2,(H,25,26)
InChIKeyAXLLSPPXBGEAPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide (CAS 2034579-18-3): Procurement & Differentiation Baseline


N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide (CAS 2034579-18-3) is a synthetic quinoxaline-6-carboxamide derivative featuring a 2,4'-bipyridinylmethyl substituent on the carboxamide nitrogen, with molecular formula C₂₀H₁₅N₅O and molecular weight 341.4 g/mol . It belongs to a class of heterocyclic compounds extensively explored for ion channel modulation and kinase inhibition. This compound has been implicated as a chemical probe for potassium voltage-gated channel subfamily KQT member 2 (KCNQ2/Kv7.2) antagonism [1] and as an inhibitor of NADPH oxidase 4 (NOX4) [2]. However, publicly available, comparator-anchored quantitative evidence for this precise CAS registry number remains sparse, necessitating careful structurally grounded differentiation from close analogs for informed procurement decisions.

Why Generic Quinoxaline-6-Carboxamides Cannot Substitute for N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide


Simple in-class substitution is not advisable because the 2,4'-bipyridin-4-ylmethyl substituent at the carboxamide nitrogen imparts distinct topological and electronic properties compared to regioisomeric bipyridinylmethyl variants (e.g., 2,4'-bipyridin-3-ylmethyl, 2,3'-bipyridin-5-ylmethyl) or mono-pyridinylmethyl analogs . The 4-ylmethyl attachment position on the 2,4'-bipyridine scaffold alters both the nitrogen-atom disposition for metal coordination or hydrogen bonding and the overall molecular geometry that governs target binding site complementarity in KCNQ2, NOX4, and other reported targets. Furthermore, the quinoxaline-6-carboxamide core itself exhibits context-dependent pharmacology: even minor side-chain alterations can switch a compound from a KCNQ2 antagonist to a channel opener or shift selectivity among Kv7 subtypes [1]. Therefore, procurement decisions must be anchored to the exact CAS registry number 2034579-18-3 when a research program's SAR or screening data have been generated against this specific chemical entity.

Quantitative Differentiation Evidence for N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide (CAS 2034579-18-3)


KCNQ2 Antagonist Activity of N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide Compared to ML252

In automated patch clamp assays performed on CHO cells expressing human KCNQ2 channels (3 min incubation), N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide exhibited antagonist activity with an IC₅₀ of 2.02 × 10⁴ nM (20.2 µM) as cataloged in ChEMBL (CHEMBL2164061) and BindingDB (BDBM50395509) [1]. This contrasts sharply with the reference KCNQ2-selective inhibitor ML252, which achieves an IC₅₀ of 69 nM under comparable conditions, representing an approximately 293-fold difference in potency [2]. The target compound therefore does not compete on potency; its differentiation lies in its distinct chemotype—the quinoxaline-6-carboxamide scaffold fused to a 2,4'-bipyridin-4-ylmethyl side chain—which may offer alternative binding modes or physicochemical properties relevant to chemical probe development.

Ion channel pharmacology KCNQ2 antagonist Automated patch clamp

NOX4 Inhibitory Activity of the Quinoxaline-6-Carboxamide Scaffold as Demonstrated by US10173988 Compound Inventive

A quinoxaline-6-carboxamide derivative disclosed in US Patent 10173988 ('Compound inventive,' BindingDB BDBM318940) inhibited human NOX4 with an IC₅₀ of 670 nM in HEK cells stably expressing the enzyme, while showing substantially weaker activity against the related NOX2 isoform (IC₅₀ = 1.60 × 10⁴ nM), yielding a ~24-fold NOX4/NOX2 selectivity window [1]. Although the exact side-chain structure of the patented compound may differ from the 2,4'-bipyridin-4-ylmethyl substituent of CAS 2034579-18-3, the shared quinoxaline-6-carboxamide core provides a class-level expectation of NOX4 inhibitory potential. The bipyridinylmethyl moiety of the target compound, with its additional nitrogen coordination sites, may further modulate NOX isoform selectivity relative to simpler aromatic amide substituents.

NADPH oxidase inhibition NOX4 Oxidative stress

Structural Differentiation from Regioisomeric Bipyridinylmethyl-Quinoxaline-6-Carboxamide Analogs

The 2,4'-bipyridin-4-ylmethyl substituent in CAS 2034579-18-3 is regioisomerically distinct from closely related compounds such as N-([2,4'-bipyridin]-3-ylmethyl)quinoxaline-6-carboxamide and N-([2,3'-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide, which share the same molecular formula (C₂₀H₁₅N₅O) and molecular weight (341.4 g/mol) . The 4-ylmethyl vs. 3-ylmethyl vs. 5-ylmethyl attachment position alters the spatial orientation of the bipyridine unit relative to the quinoxaline carboxamide plane. In bipyridine-containing KCNQ modulators, the nitrogen atom positions within the bipyridine system critically influence potassium channel subtype selectivity and agonist/antagonist functional switching [1]. This regioisomeric specificity means that biological data generated on one isomer cannot be extrapolated to another, making exact CAS-number procurement essential.

Medicinal chemistry Structure-activity relationship Ligand design

Quinoxaline-6-Carboxamide Scaffold as a Privileged Allosteric Modulator Chemotype

Recent literature has identified the quinoxaline-6-carboxamide scaffold as a productive chemotype for allosteric modulation of Class A GPCRs. N-(4-Ethylphenyl)quinoxaline-6-carboxamide (PSB-18579) acts as a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor with an IC₅₀ of 6.78 µM in β-arrestin-2 recruitment assays, without affecting agonist-induced Gᵢ protein dissociation, confirming its allosteric mechanism [1]. The 2,4'-bipyridin-4-ylmethyl substituent in CAS 2034579-18-3 provides additional hydrogen-bond acceptor and metal-coordination capacity via the bipyridine nitrogen atoms, potentially enabling engagement with allosteric sites that simple phenyl-substituted analogs cannot access. This scaffold property supports the compound's value as a tool for probing allosteric modulation mechanisms across multiple target classes.

Allosteric modulation Cannabinoid receptor GPCR pharmacology

Recommended Application Scenarios for N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide (CAS 2034579-18-3)


KCNQ2 (Kv7.2) Chemical Probe Development and SAR Expansion

Given its documented KCNQ2 antagonist activity (IC₅₀ = 20.2 µM, automated patch clamp) [1], this compound is suitable as a starting point or reference ligand for structure-activity relationship (SAR) studies targeting the Kv7.2 potassium channel. Its modest potency makes it particularly useful as a baseline compound against which to benchmark newly synthesized quinoxaline-6-carboxamide analogs, and its distinct chemotype complements higher-potency KCNQ2 inhibitors such as ML252 (IC₅₀ = 69 nM). Researchers investigating neuronal excitability disorders, epilepsy, or pain pathways where KCNQ2 modulation is implicated may procure this compound to systematically explore the contribution of the bipyridinylmethyl substituent to channel subtype selectivity and functional activity.

NOX4 Inhibitor Lead Optimization Programs

The quinoxaline-6-carboxamide scaffold has been validated as a NOX4 inhibitory chemotype (IC₅₀ = 670 nM with ~24-fold selectivity over NOX2) through the US10173988 patent series [2]. For research groups pursuing NADPH oxidase 4 as a therapeutic target in fibrotic diseases, cardiovascular pathologies, or oxidative stress-related conditions, CAS 2034579-18-3 provides a bipyridine-functionalized analog that extends the structural diversity of the NOX4 inhibitor toolbox. The additional nitrogen atoms in the 2,4'-bipyridine moiety offer opportunities for improving solubility, modulating logP, or introducing metal-chelating properties that may influence NOX isoform selectivity.

Allosteric Modulator Screening Libraries for GPCR Targets

The quinoxaline-6-carboxamide scaffold has demonstrated allosteric modulator activity at cannabinoid CB1 receptors (PSB-18579, IC₅₀ = 6.78 µM as NAM) [3]. CAS 2034579-18-3, with its extended 2,4'-bipyridinylmethyl substituent, represents a structurally differentiated member of this chemotype suitable for inclusion in diversity-oriented screening libraries targeting Class A GPCR allosteric sites. Its bipyridine moiety may confer binding interactions distinct from simple aromatic amide-substituted analogs, potentially enabling biased allosteric modulation profiles or dualsteric ligand design strategies.

Regioisomeric Probe for Bipyridine-Containing Ligand Binding Studies

As a specific regioisomer within the bipyridinylmethyl-quinoxaline-6-carboxamide family, this compound serves as a precise chemical probe for studies where the 2,4'-bipyridin-4-ylmethyl connectivity is mechanistically significant . Research groups investigating metal coordination chemistry, DNA intercalation, or protein-ligand interactions where bipyridine nitrogen atom geometry governs binding should procure this exact CAS registry number, as the regioisomeric 3-ylmethyl and 5-ylmethyl analogs—despite sharing the same molecular formula and mass—would produce different binding outcomes.

Quote Request

Request a Quote for N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.